4'-Hydroxytamoxifen

Catalog No.
S629089
CAS No.
82413-23-8
M.F
C26H29NO2
M. Wt
387.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4'-Hydroxytamoxifen

CAS Number

82413-23-8

Product Name

4'-Hydroxytamoxifen

IUPAC Name

4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-phenylbut-1-en-2-yl]phenol

Molecular Formula

C26H29NO2

Molecular Weight

387.5 g/mol

InChI

InChI=1S/C26H29NO2/c1-4-25(20-10-14-23(28)15-11-20)26(21-8-6-5-7-9-21)22-12-16-24(17-13-22)29-19-18-27(2)3/h5-17,28H,4,18-19H2,1-3H3/b26-25-

InChI Key

DODQJNMQWMSYGS-QPLCGJKRSA-N

SMILES

Array

Synonyms

4'-hydroxytamoxifen, 4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenylbut-1-enyl)phenol, 4-hydroxy-tamoxifen, 4-hydroxytamoxifen, 4-hydroxytamoxifen, (E)-isomer, 4-hydroxytamoxifen, (Z)-isomer, 4-monohydroxytamoxifen, 4-OHT hydrotamoxifen, 4OH-tamoxifen, afimoxifene, hydroxytamoxifen, ICI 79280, para-hydroxytamoxifen, phenol, 4-((1Z)-1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-buten-1-yl)-, phenol, 4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)-, phenol, 4-(1-(4-(2-(dimethylamino)ethoxy)phenyl)-2-phenyl-1-butenyl)-,, tamoxifen metabolite B

Canonical SMILES

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)O

Isomeric SMILES

CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=C(C=C3)O

The exact mass of the compound 4'-Hydroxytamoxifen is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzylidene Compounds - Stilbenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4'-Hydroxytamoxifen (CAS: 82413-23-8) is the primary active metabolite of the selective estrogen receptor modulator tamoxifen. In procurement and material selection, it is the premier ligand for activating Cre-ERT2 conditional knockout systems and studying direct estrogen receptor (ER) antagonism. Unlike its prodrug parent, 4'-hydroxytamoxifen possesses direct, high-affinity receptor binding capabilities without requiring hepatic cytochrome P450 metabolism. This makes it an essential, non-substitutable reagent for in vitro cell culture assays, localized in vivo microinjections, and precise spatiotemporal genetic recombination models where immediate and predictable receptor engagement is critical [1].

Substituting standard tamoxifen for 4'-hydroxytamoxifen fundamentally fails in in vitro environments because tamoxifen is an inactive prodrug. Cell culture systems lack the hepatic CYP2D6 and CYP3A4 enzymes required to convert tamoxifen into its active metabolites. Consequently, applying tamoxifen to Cre-ERT2 reporter cells results in zero or extremely delayed nuclear translocation and recombination. Even in in vivo models, relying on tamoxifen introduces significant metabolic delay and pharmacokinetic variability depending on the animal's liver function, whereas 4'-hydroxytamoxifen ensures the rapid, direct, and highly synchronous Cre-loxP activation necessary for strict temporal control[1].

Direct Estrogen Receptor Binding Affinity vs. Tamoxifen

4'-Hydroxytamoxifen binds directly to the estrogen receptor (ER) with an affinity equivalent to endogenous estradiol, which is approximately 100 times greater than that of the parent compound tamoxifen. This massive differential in binding affinity dictates its use when immediate receptor saturation is required without metabolic conversion [1].

Evidence DimensionER Binding Affinity (Relative to Estradiol)
Target Compound Data~100% (Equal to estradiol)
Comparator Or BaselineTamoxifen (~1% of estradiol affinity)
Quantified Difference100-fold higher affinity for 4'-hydroxytamoxifen
ConditionsIn vitro competitive radioligand binding assay

Justifies the procurement of 4'-hydroxytamoxifen over cheaper tamoxifen for assays requiring immediate, high-potency receptor antagonism.

In Vitro Cre-ERT2 Recombination Efficiency

In cultured Cre-ERT2 reporter cells, 4'-hydroxytamoxifen directly induces nuclear translocation and subsequent loxP recombination at nanomolar concentrations (e.g., 15-70 nM). In contrast, tamoxifen fails to induce recombination in these same in vitro systems because it cannot be metabolized into the active form[1].

Evidence DimensionIn vitro Cre-loxP recombination rate
Target Compound DataRobust recombination at 15-70 nM
Comparator Or BaselineTamoxifen (No recombination / inactive)
Quantified DifferenceAbsolute requirement (Active vs. Inactive)
ConditionsCre-ERT2 expressing cell culture (e.g., MEFs)

Establishes 4'-hydroxytamoxifen as the mandatory, non-interchangeable reagent for all in vitro Cre-loxP conditional gene editing workflows.

Z/E Isomer Interconversion and Solution Stability

4'-Hydroxytamoxifen exists as Z (trans) and E (cis) isomers, with the Z-isomer being the biologically potent antiestrogen. However, when solubilized, highly pure Z-4'-hydroxytamoxifen spontaneously interconverts, equilibrating to a Z:E ratio of approximately 50:50 to 70:30 within 24-48 hours depending on temperature and solvent dielectric constant [1].

Evidence DimensionZ:E Isomer Ratio in Solution
Target Compound DataEquilibrates to ~50:50 or 70:30 mixture
Comparator Or BaselineInitial state (>98% pure Z-isomer solid)
Quantified DifferenceUp to 50% loss of pure Z-isomer in unoptimized solution storage
ConditionsSolubilized in ethanol or culture media over 24-48 hours

Dictates that buyers must procure high-purity Z-isomer solids and implement strict, single-use aliquoting protocols to prevent potency degradation in solution.

High-Affinity Deactivation of Estrogen-Related Receptor Gamma (ERRγ)

4'-Hydroxytamoxifen acts as a potent inverse agonist for the orphan nuclear receptor ERRγ. Direct binding assays demonstrate that 4'-hydroxytamoxifen binds ERRγ with a Kd of 35 nM and disrupts 75% of the receptor-coactivator complex at 2 μM. Tamoxifen shows significantly lower affinity, displacing radioligands with a Ki of 870 nM and achieving only 35% inhibition at 10 μM [1].

Evidence DimensionERRγ Binding Affinity (Kd/Ki)
Target Compound Data4'-Hydroxytamoxifen (Kd = 35 nM)
Comparator Or BaselineTamoxifen (Ki = 870 nM)
Quantified Difference~25-fold higher affinity for 4'-hydroxytamoxifen
ConditionsDirect radioligand binding and FRET assay

Makes 4'-hydroxytamoxifen the superior pharmacological tool for probing ERRγ biology and discovering novel orphan receptor ligands.

In Vitro Cre-ERT2 Conditional Gene Editing

The absolute standard for inducing Cre-loxP recombination in cell culture models where hepatic CYP450 metabolism is absent, ensuring rapid and synchronous gene knockout[1].

Direct Estrogen Receptor Antagonism Studies

Utilized as the primary positive control and highly potent ER antagonist in breast cancer cell line assays, bypassing the prodrug limitations of tamoxifen [2].

Spatiotemporal In Vivo Microinjections

Procured for localized tissue injections (e.g., stereotaxic brain injections or topical applications) where immediate, site-specific Cre activation is required without systemic metabolic delay [1].

Orphan Nuclear Receptor (ERRγ) Modulation

Deployed as a high-affinity inverse agonist to study the transcriptional activity and coactivator interactions of the estrogen-related receptor gamma [3].

XLogP3

6.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

387.219829168 Da

Monoisotopic Mass

387.219829168 Da

Heavy Atom Count

29

Appearance

Assay:≥98% (may contain up to 10% of the (E) isomer)A crystalline solid

MeSH Pharmacological Classification

Estrogen Antagonists

Metabolism Metabolites

4'-Hydroxytamoxifen is a known human metabolite of tamoxifen.

Dates

Last modified: 08-15-2023

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